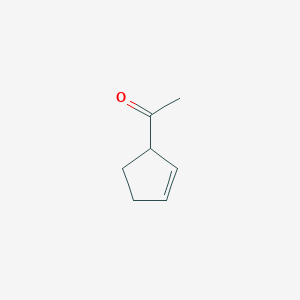
1-(Cyclopent-2-en-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopent-2-en-1-yl)ethanone is an organic compound with the molecular formula C7H10O It is a ketone featuring a cyclopentene ring attached to an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Cyclopent-2-en-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via a Diels-Alder reaction followed by a dehydration step to yield the desired product .
Another method involves the use of thionyl chloride and anhydrous ethanol to react with aromatic aldehydes and aliphatic ketones, producing derivatives of cyclopent-2-en-1-one in one step .
Industrial Production Methods: Industrial production of 1-(Cyclopent-2-en-1-yl)ethanone typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclopent-2-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 1-(Cyclopent-2-en-1-yl)ethanone can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Cyclopent-2-en-1-yl carboxylic acid.
Reduction: Cyclopent-2-en-1-yl ethanol.
Substitution: Varied products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Cyclopent-2-en-1-yl)ethanone has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which 1-(Cyclopent-2-en-1-yl)ethanone exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
1-(1,2,3-Trimethylcyclopent-2-enyl)ethanone: This compound has a similar structure but with additional methyl groups, which can affect its reactivity and applications.
Cyclopent-2-en-1-one: A simpler compound without the ethanone group, used in similar synthetic applications.
Uniqueness: 1-(Cyclopent-2-en-1-yl)ethanone is unique due to its combination of a cyclopentene ring and an ethanone group, providing distinct reactivity and potential for diverse applications in synthesis and industry.
Propiedades
Número CAS |
73113-00-5 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
1-cyclopent-2-en-1-ylethanone |
InChI |
InChI=1S/C7H10O/c1-6(8)7-4-2-3-5-7/h2,4,7H,3,5H2,1H3 |
Clave InChI |
UWDVYDSWRKPMFA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


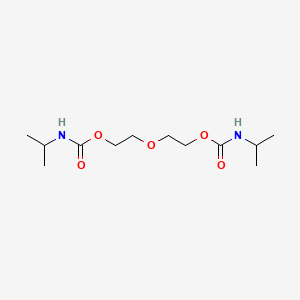
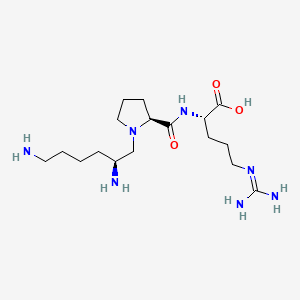
![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)

![8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-](/img/structure/B12896657.png)

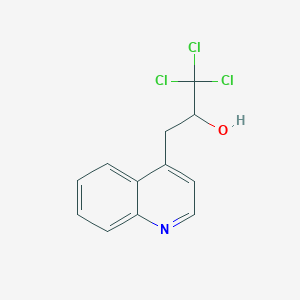
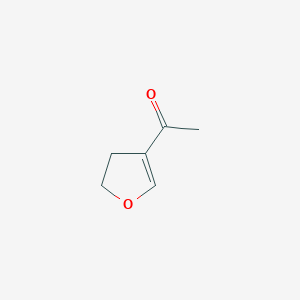

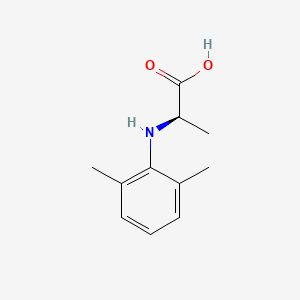
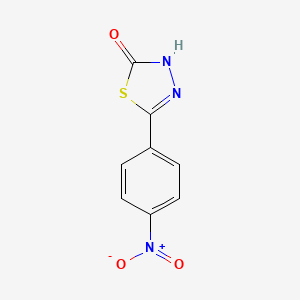
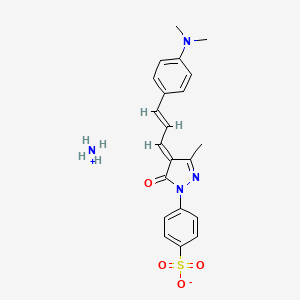
![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)

